3-(1H-indol-3-yl)-2-phenylacrylonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-(1H-indol-3-yl)-2-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2/c18-11-14(13-6-2-1-3-7-13)10-15-12-19-17-9-5-4-8-16(15)17/h1-10,12,19H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAWKHPVYWTXJU-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CNC3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CNC3=CC=CC=C32)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 1h Indol 3 Yl 2 Phenylacrylonitrile and Its Derivatives
Established Synthetic Routes and Mechanistic Considerations
The construction of the 3-(1H-indol-3-yl)-2-phenylacrylonitrile core is primarily achieved through several key synthetic transformations. The Knoevenagel condensation is a cornerstone, while modern palladium-catalyzed methods offer alternative approaches for related structures.
The Knoevenagel condensation is one of the most fundamental and widely used methods for forming carbon-carbon bonds, particularly for creating α,β-unsaturated systems like the target acrylonitrile (B1666552). bohrium.comwikipedia.org The reaction involves the nucleophilic addition of an active methylene (B1212753) compound, such as phenylacetonitrile (B145931), to a carbonyl group, typically an aldehyde like indole-3-carbaldehyde, followed by a dehydration step. wikipedia.org The active hydrogen component's acidity is crucial, requiring electron-withdrawing groups (like a nitrile) to facilitate deprotonation by a mild base. wikipedia.org
The general mechanism, when reacting indole-3-carbaldehyde with phenylacetonitrile, proceeds as follows:
A basic catalyst deprotonates the α-carbon of phenylacetonitrile, generating a carbanion (enolate ion). wikipedia.org
The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of indole-3-carbaldehyde. researchgate.net
This addition forms an aldol-type intermediate.
The intermediate is then protonated, typically by the solvent, to form a β-hydroxy nitrile.
Finally, a molecule of water is eliminated (dehydration) to yield the final product, this compound, often as a conjugated enone. wikipedia.orgresearchgate.net
Various catalysts and conditions have been employed to facilitate this reaction. Piperidine (B6355638) is a commonly used weak base catalyst. acgpubs.org Other bases such as sodium hydroxide (B78521) in ethanol (B145695) have also been reported for synthesizing related indole (B1671886) acrylonitriles. researchgate.net To enhance reaction efficiency and align with green chemistry principles, methods like microwave-assisted synthesis have been developed, which can lead to high yields and reduced reaction times. bohrium.com
Table 1: Examples of Knoevenagel Condensation for Indole Acrylonitrile Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Yield | Reference |
| Indole-3-carboxaldehyde (B46971) | Phenylacetonitrile | Piperidine, Acetic Acid | Indole-3-yl derivative | Good | acgpubs.org |
| 3-(cyanoacetyl)indole | Heteroaryl-aldehydes | Microwave, 100°C, EtOH | (E)-heteroaryl-acrylonitrile | 30-94% | bohrium.comresearchgate.net |
| 2-(1H-indol-2-yl)acetonitrile | Aromatic aldehydes | Sodium methoxide (B1231860), Methanol | 2-(1H-indol-2-yl)-3-acrylonitrile | Not specified | mdpi.com |
| Indole-3-carboxaldehyde | Malononitrile | TiO2 nanocatalyst, RT | 2-((1H-Indol-3yl)(Phenyl)methyl)malononitrile | 89% | researchgate.net |
Note: This table is generated based on data from the provided text for illustrative purposes.
Modern organometallic chemistry provides powerful alternatives for synthesizing aryl acrylonitriles. Palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates has emerged as an efficient method. nih.govnih.gov This approach allows for the construction of functionalized aryl acrylonitriles with high yields. nih.gov
In a typical reaction, an arylacetonitrile is coupled with a vinyl partner in the presence of a palladium catalyst and a suitable ligand. nih.gov A notable catalyst system is composed of a palladium source and the NIXANTPHOS ligand. nih.govresearchgate.net This methodology has been successfully applied to a range of arylacetonitriles, including those containing heterocyclic moieties like indole. nih.gov For instance, the reaction of 2-(1-methyl-1H-indol-3-yl)acetonitrile with a vinyl halide has been shown to produce the corresponding aryl acrylonitrile in excellent yield. nih.govresearchgate.net
The scope of this reaction is broad, tolerating various functional groups on the arylacetonitrile, including both electron-donating and electron-withdrawing substituents. nih.govresearchgate.net
Table 2: Palladium-Catalyzed α-Alkenylation of Acetonitriles
| Acetonitrile (B52724) Substrate | Vinyl Partner | Catalyst System | Yield | Reference |
| 2-(1-Methyl-1H-indol-3-yl)acetonitrile | bromomethylenecyclohexane | Pd/NIXANTPHOS | 93% | nih.gov |
| Phenylacetonitrile | bromomethylenecyclohexane | Pd/NIXANTPHOS | 84% | researchgate.net |
| 2-(4-Chlorophenyl)acetonitrile | bromomethylenecyclohexane | Pd/NIXANTPHOS | 95% | nih.govresearchgate.net |
| 2-Naphthyl acetonitrile | bromomethylenecyclohexane | Pd/NIXANTPHOS | 67% | nih.govresearchgate.net |
Note: This table is generated based on data from the provided text for illustrative purposes.
Beyond the standard Knoevenagel and palladium-catalyzed routes, other methods have been developed. Multi-component reactions (MCRs) offer an efficient pathway, allowing for the synthesis of complex molecules like 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives in a single step. nih.gov These reactions can form multiple new bonds in one pot, often using a simple catalyst like sulfamic acid. nih.gov
In the realm of non-catalytic synthesis, Knoevenagel condensations have been performed under catalyst-free conditions, often using water as a green solvent at elevated temperatures. rsc.org While these methods can be effective, they may require harsh conditions and have a more limited substrate scope compared to catalyzed versions. rsc.org Another non-catalytic approach involves the hydrolysis of phenylacetonitrile in near-critical water, though this is for producing phenylacetic acid rather than the target acrylonitrile. google.com
Regioselective and Stereoselective Synthesis Methodologies
Achieving selectivity is paramount in organic synthesis. For this compound, this pertains to both regioselectivity at the indole core and stereoselectivity at the newly formed double bond.
The C-3 position of the indole ring is the preferred site for electrophilic substitution, which makes it a versatile intermediate for synthesis. acgpubs.org Methods like the Fischer indole synthesis offer a foundational way to construct the indole nucleus itself, with the choice of catalyst (e.g., Brønsted or Lewis acids) being important for the reaction's success. chemistryviews.orgmdpi.com More advanced methods can achieve regioselective C-3 functionalization of pre-formed indoles. mdpi.comresearchgate.net
Stereoselectivity in the Knoevenagel condensation is critical, as it determines the geometry (E/Z) of the alkene product. Microwave-assisted Knoevenagel reactions have been reported to be stereoselective, yielding exclusively the (E)-isomer of related heteroaryl-acrylonitriles. bohrium.comresearchgate.net Similarly, the Knoevenagel–Hemetsberger reaction sequence for synthesizing indoles can be stereospecific, with analysis indicating that only the Z-isomer of the intermediate ethyl α-azido-β-arylacrylates could be detected. rsc.org The final stereochemistry can sometimes be influenced by the relative stability of the isomers, with equilibration leading to the more stable product. wikipedia.org
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency while minimizing waste. For the synthesis of indole derivatives, this involves the careful selection of catalysts, solvents, temperature, and reaction time.
In Knoevenagel condensations, the choice of base is a key variable. Weakly basic amines like piperidine are standard, but other systems, including sodium methoxide or the use of ionic liquids as green and efficient catalysts, have been explored. acgpubs.orgwikipedia.orgmdpi.com Microwave-assisted reactions have shown that varying power and time can dramatically affect yields, with some reactions completing in as little as 8 minutes with yields up to 94%. bohrium.comresearchgate.net
For palladium-catalyzed reactions, optimization involves screening different ligands, bases, and solvents. The development of the Palladium/NIXANTPHOS system for α-alkenylation was the result of such optimization, proving superior to other ligand combinations for synthesizing aryl acrylonitriles. nih.govresearchgate.net
Systematic studies on the reaction of indoles with trifluoromethyl ketones have shown how different bases (e.g., K2CO3, KOH, Cs2CO3) and the presence of a phase-transfer catalyst can significantly impact product yield, with K2CO3 providing the highest yield in that specific case. beilstein-journals.org
Table 3: Optimization of Conditions for a Related Indole Reaction
| Entry | Base (mol%) | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 1 | K2CO3 (10%) | TBPB | H2O | Room Temp | 97% | beilstein-journals.org |
| 2 | KOH (10%) | TBPB | H2O | Room Temp | 91% | beilstein-journals.org |
| 3 | Cs2CO3 (10%) | TBPB | H2O | Room Temp | 81% | beilstein-journals.org |
| 4 | K2CO3 (10%) | None | H2O | Room Temp | 25% | beilstein-journals.org |
Note: This table, based on the synthesis of trifluoro-1-(1H-indol-3-yl)ethan-1-ols, illustrates a typical optimization process. TBPB = n-Bu4PBr. beilstein-journals.org
Reactivity Profiles and Chemical Transformations of 3 1h Indol 3 Yl 2 Phenylacrylonitrile
Functionalization Reactions at the Indole (B1671886) Moiety
The indole nucleus within 3-(1H-indol-3-yl)-2-phenylacrylonitrile is susceptible to functionalization, primarily at the nitrogen atom and, to a lesser extent, at the C2 position or the benzene (B151609) portion of the ring system. The C3 position is already substituted, which directs further electrophilic attacks to other positions. bhu.ac.inquimicaorganica.org
The nitrogen atom of the indole ring possesses a slightly acidic proton (pKa ≈ 17) and can be deprotonated by a strong base to form a nucleophilic indolide anion. researchgate.net This anion can then react with various electrophiles, such as alkyl halides, in an N-alkylation reaction. For instance, using a base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) facilitates the deprotonation, followed by the addition of an alkylating agent like methyl iodide or benzyl (B1604629) bromide. nih.govmdpi.com This provides a straightforward method for introducing substituents at the N1 position.
Electrophilic substitution on the indole ring itself is another potential transformation. The indole ring is electron-rich and generally undergoes electrophilic attack at the C3 position. bhu.ac.inquimicaorganica.org Since this position is blocked in the target molecule, electrophiles may react at the C2 position or at one of the positions on the fused benzene ring, although this typically requires harsher conditions. researchgate.net
Table 1: Representative Conditions for Indole Functionalization (Based on Analogous Systems)
| Reaction Type | Reagents & Conditions | Product Type | Source |
|---|---|---|---|
| N-Alkylation | 1. NaH, THF, 0 °C 2. Alkyl Halide (e.g., CH₃I, BnBr), rt, 12h | N-Alkyl-3-(indol-3-yl)-2-phenylacrylonitrile | nih.gov |
| N-Propargylation | NaH, Propargyl bromide, DMF | N-Propargyl-3-(indol-3-yl)-2-phenylacrylonitrile | mdpi.com |
| Vilsmeier-Haack Formylation (on unoccupied C2) | POCl₃, DMF | 2-Formyl-3-(indol-3-yl)-2-phenylacrylonitrile derivative | quimicaorganica.org |
Transformations Involving the Acrylonitrile (B1666552) Double Bond (e.g., Selective Reductions, Epoxidation)
The carbon-carbon double bond in the acrylonitrile moiety is electron-deficient due to the conjugation with the electron-withdrawing nitrile group. This makes it a prime site for nucleophilic attack and reduction reactions.
Selective Reduction: The double bond can be selectively reduced without affecting the nitrile or the aromatic rings. Catalytic hydrogenation is a common method. For example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst can hydrogenate the alkene functionality to yield the corresponding saturated nitrile, 3-(1H-indol-3-yl)-2-phenylpropanenitrile . Other catalytic systems, such as those employing indium, have also been noted for the selective reduction of exocyclic double bonds in related spiro-oxindole systems. nih.gov
Epoxidation: The electron-poor nature of the double bond allows for epoxidation, typically through nucleophilic epoxidation methods. While classic electrophilic epoxidation agents like m-CPBA might be less effective, nucleophilic oxidants or organocatalytic systems can be employed. For instance, enantioselective epoxidation of similar α,β-unsaturated systems has been achieved using chiral catalysts and an appropriate oxygen source, which could potentially be applied to synthesize chiral oxirane derivatives of the target molecule. princeton.edu
Table 2: Potential Transformations of the Acrylonitrile Double Bond
| Reaction Type | Typical Reagents | Product | Source |
|---|---|---|---|
| Selective Double Bond Reduction | H₂, Pd/C | 3-(1H-indol-3-yl)-2-phenylpropanenitrile | nih.gov |
| Epoxidation | Chiral Organocatalyst, Oxidant (e.g., H₂O₂) | 2-(1H-indol-3-ylmethyl)-3-phenyloxirane-2-carbonitrile | princeton.edu |
Reactions of the Nitrile Group (e.g., Hydrolysis)
The nitrile group (-C≡N) is a versatile functional group that can be converted into several other functionalities, including carboxylic acids, amides, amines, and ketones. lumenlearning.com
Hydrolysis: The hydrolysis of the nitrile group can lead to either an amide or a carboxylic acid, depending on the reaction conditions. stackexchange.com
To Carboxylic Acid: Heating the nitrile under reflux with an aqueous acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH) results in complete hydrolysis to form 3-(1H-indol-3-yl)-2-phenylacrylic acid . libretexts.orgweebly.com In the case of basic hydrolysis, a salt of the carboxylic acid is initially formed, which requires an acidic workup to yield the final product.
To Amide: The hydrolysis can be stopped at the amide stage (3-(1H-indol-3-yl)-2-phenylacrylamide ) under controlled or milder conditions, for example, using acid catalysis with careful monitoring or specific reagents like alkaline hydrogen peroxide. lumenlearning.comstackexchange.com
Reduction:
To Primary Amine: The nitrile group can be fully reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, yielding (3-(1H-indol-3-yl)-2-phenylprop-2-en-1-yl)amine . libretexts.org Catalytic hydrogenation using catalysts like Raney Nickel, platinum, or palladium under hydrogen pressure can also achieve this reduction. libretexts.orgwikipedia.org
To Aldehyde: Partial reduction of the nitrile to an aldehyde can be accomplished using milder reducing agents that deliver a single hydride equivalent. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose, which, after hydrolysis of the intermediate imine, would yield 3-(1H-indol-3-yl)-2-phenylacrylaldehyde . wikipedia.org
Reaction with Organometallics: Grignard reagents add to the electrophilic carbon of the nitrile. The resulting imine intermediate can be hydrolyzed in an aqueous acidic workup to produce a ketone. masterorganicchemistry.com For example, reaction with methylmagnesium bromide (CH₃MgBr) would lead to the formation of 4-(1H-indol-3-yl)-3-phenylbut-3-en-2-one after hydrolysis. youtube.com
Table 3: Common Reactions of the Nitrile Group
| Reaction Type | Reagents & Conditions | Product | Source |
|---|---|---|---|
| Hydrolysis to Carboxylic Acid | H₃O⁺ (e.g., aq. HCl), heat | 3-(1H-indol-3-yl)-2-phenylacrylic acid | libretexts.org |
| Hydrolysis to Amide | Controlled acidic/basic conditions (e.g., H₂O₂/OH⁻) | 3-(1H-indol-3-yl)-2-phenylacrylamide | lumenlearning.comstackexchange.com |
| Reduction to Primary Amine | 1. LiAlH₄, Et₂O 2. H₂O | (3-(1H-indol-3-yl)-2-phenylprop-2-en-1-yl)amine | libretexts.org |
| Reduction to Aldehyde | 1. DIBAL-H, Toluene 2. H₂O | 3-(1H-indol-3-yl)-2-phenylacrylaldehyde | wikipedia.org |
| Reaction with Grignard Reagent | 1. R-MgBr (e.g., CH₃MgBr) 2. H₃O⁺ | Ketone (e.g., 4-(1H-indol-3-yl)-3-phenylbut-3-en-2-one) | masterorganicchemistry.com |
Cycloaddition and Heterocyclic Annulation Reactions
The electron-deficient double bond of this compound makes it an excellent Michael acceptor and a dienophile for cycloaddition reactions, serving as a building block for more complex heterocyclic structures.
Michael Addition and Annulation: The compound can react with various nucleophiles in a Michael-type addition. This addition is often the initial step in a tandem reaction sequence leading to heterocyclic rings. For instance, reacting with a β-ketoester in the presence of a base could lead to an adduct that subsequently cyclizes to form highly substituted pyran or pyridine (B92270) derivatives. Multi-component reactions involving this type of α,β-unsaturated nitrile, an aldehyde, and an active methylene (B1212753) compound are known to produce diverse heterocyclic libraries. nih.gov
Formal Cycloadditions: The acrylonitrile moiety can participate in formal cycloaddition reactions. For example, a [4+1] cycloaddition with an isocyanide, catalyzed by an acid, could potentially lead to the formation of furan (B31954) or other five-membered ring systems, a reaction observed in related 3-cyanoacetyl indoles. nih.gov Similarly, annulation reactions with dinucleophilic reagents like hydrazines or hydroxylamine (B1172632) can lead to the construction of pyrazole (B372694) or isoxazole (B147169) rings fused or appended to the core structure. Research on related indole derivatives shows the synthesis of pyrazolo[5,1-c]-1,2,4-triazine and other complex heterocycles, highlighting the synthetic potential. researchgate.net
Table 4: Potential Heterocyclic Synthesis from Indolylacrylonitrile Analogs
| Reaction Type | Reactants | Resulting Heterocycle | Source |
|---|---|---|---|
| Michael Addition/Annulation | Malononitrile, Aromatic Aldehyde, Piperidine (B6355638) | Polysubstituted Pyran | nih.gov |
| Multi-component Reaction | Aromatic Aldehyde, Cycloalkanone, NH₄OAc | Indole-cycloalkyl[b]pyridine | nih.gov |
| Formal [4+1] Cycloaddition | Arylglyoxal, Isocyanide, Acid catalyst | Densely functionalized Furan | nih.gov |
Theoretical and Computational Investigations of 3 1h Indol 3 Yl 2 Phenylacrylonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of indole (B1671886) derivatives. researchgate.net Methods like DFT with the B3LYP functional and basis sets such as 6-31G** are commonly employed to optimize molecular geometry and calculate electronic distributions. researchgate.net
The analysis of the electronic structure provides insights into the molecule's stability and reactivity. Theoretical studies on related indole compounds utilize frameworks like Bader's theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis to understand electron density distribution, hyperconjugative interactions, and intramolecular hydrogen bonds that stabilize specific conformers. researchgate.net
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated to predict the molecule's reactivity. These descriptors include chemical potential (μ), electronegativity (χ), global hardness (η), and global softness (S). Molecular Electrostatic Potential (MEP) maps are also generated to identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Key Electronic and Reactivity Descriptors Calculated via DFT This table presents typical descriptors investigated for indole derivatives. The values are illustrative and would require specific computation for the title compound.
| Descriptor | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Global Softness | S | 1/(2η) | Reciprocal of hardness, indicating high reactivity. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of 3-(1H-indol-3-yl)-2-phenylacrylonitrile is crucial for its interactions with biological targets. Conformational analysis combines computational scanning with experimental data from techniques like X-ray crystallography.
Studies on structurally similar compounds, such as (Z)-3-(1H-indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, reveal key geometric features. The C=C double bond of the acrylonitrile (B1666552) linker typically adopts a Z-geometry. nih.gov The molecule is not entirely planar; the indole and phenyl rings are twisted relative to the central acrylonitrile plane. For a related derivative, the dihedral angles between the acrylonitrile unit and the benzene (B151609) and indole rings were found to be 21.96° and 38.94°, respectively. nih.gov The indole ring system itself is generally planar. nih.gov
Molecular Dynamics (MD) simulations are used to explore the conformational landscape of the molecule over time. researchgate.net These simulations provide insights into the flexibility of the structure and the stability of different conformers. Analysis of the MD trajectory can include metrics such as the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, such as the indole moiety. mdpi.com
Table 2: Representative Conformational Parameters for Indole Acrylonitrile Derivatives Data based on findings for structurally related compounds.
| Parameter | Description | Typical Finding | Reference |
| Stereochemistry | Geometry around the C=C bond. | Predominantly Z-isomer. | nih.gov |
| Indole Ring Planarity | Root mean square deviation from the plane. | Highly planar (e.g., r.m.s.d = 0.010 Å). | nih.gov |
| Dihedral Angle (Acrylonitrile-Phenyl) | The twist between the acrylonitrile plane and the phenyl ring. | ~20-40° | nih.gov |
| Dihedral Angle (Acrylonitrile-Indole) | The twist between the acrylonitrile plane and the indole ring. | ~35-50° | nih.gov |
Reaction Pathway Modeling and Mechanistic Elucidation
Computational modeling is essential for understanding the mechanisms of chemical reactions used to synthesize this compound and related compounds. The synthesis often involves a Knoevenagel condensation between an indole-3-carboxaldehyde (B46971) and a phenylacetonitrile (B145931) derivative. mdpi.com Theoretical calculations can model the transition states and intermediates of this reaction to determine the energy barriers and predict the most favorable pathway. uh.edu
Mechanistic studies on related indole transformations provide a framework for understanding potential side reactions or rearrangements. For instance, the acid-assisted conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles has been investigated. nih.gov The proposed mechanism involves the formation of a nitronate intermediate, which can be trapped or undergo further rearrangement. nih.gov Computational analysis helps to validate such proposed pathways by calculating the energies of intermediates and transition states. researchgate.net Similarly, in-depth mechanistic investigations have revealed dual, competing pathways in other indole modifications, where the dominant reaction route is a function of the electronic properties of the substrate. nih.gov
Computational Design and Predictive Modeling for Structure-Activity Relationships
The this compound scaffold is a promising starting point for designing novel bioactive compounds. Computational techniques are central to this process.
Structure-Activity Relationship (SAR) and Molecular Modeling: SAR studies aim to connect specific structural features of a molecule to its biological activity. nih.gov For the indole acrylonitrile core, computational methods are used to design new derivatives by modifying substituent groups on the phenyl or indole rings. For example, a hybrid compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, was designed using fragment-based drug design (FBDD) and structure-based drug design (SBDD) by combining fragments from known anti-inflammatory drugs. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. academie-sciences.fr Docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site, helping to explain its biological activity and guiding the design of more potent analogs. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com These models are built using calculated molecular descriptors that quantify various physicochemical properties of the molecules. Once a statistically robust QSAR model is developed, it can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. mdpi.com
Table 3: Common Molecular Descriptors Used in QSAR Modeling
| Descriptor Class | Examples | Description |
| Topological | Zagreb indices, Kier & Hall connectivity indices (e.g., X0v) | Describe the atomic connectivity and branching of the molecule. mdpi.com |
| Electronic | Dipole moment, partial atomic charges (e.g., JGI4) | Describe the electronic distribution within the molecule. mdpi.com |
| Geometrical | Molecular surface area, molecular volume (e.g., Mv) | Describe the 3D size and shape of the molecule. mdpi.com |
| Physicochemical | LogP (lipophilicity), Fraction of sp3 carbons (Fsp3) | Relate to properties like solubility, permeability, and structural complexity. mdpi.com |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 3-(1H-indol-3-yl)-2-phenylacrylonitrile by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum displays characteristic signals corresponding to the indole (B1671886) ring, the phenyl ring, and the vinyl proton. The indole NH proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature. The aromatic protons of the indole and phenyl rings resonate in the region of approximately 7.0–8.5 ppm. A key singlet, often observed at a downfield position, corresponds to the C2 proton of the indole ring.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound is characterized by signals for the nitrile carbon (C≡N), which is typically found in the 115–120 ppm range. The carbons of the phenyl and indole rings appear in the aromatic region (approximately 110–140 ppm). The olefinic carbons of the acrylonitrile (B1666552) moiety also have distinct chemical shifts that confirm the core structure. Spectrometers operating at frequencies such as 125 MHz are commonly used to acquire broadband decoupled ¹³C NMR spectra. rsc.org
| Nucleus | Chemical Shift (δ) Range (ppm) | Description |
|---|---|---|
| ¹H | > 8.0 | Indole N-H proton (broad singlet) |
| ¹H | 7.0 - 8.5 | Aromatic (Indole and Phenyl rings) and Vinyl protons |
| ¹³C | 110 - 140 | Aromatic and Olefinic carbons |
| ¹³C | 115 - 120 | Nitrile (C≡N) carbon |
Vibrational Spectroscopy Techniques (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These two methods are often complementary. thermofisher.com
FT-IR Spectroscopy: The FT-IR spectrum provides information about the absorption of infrared radiation by the molecule, corresponding to specific vibrational modes. Key characteristic absorption bands for this compound include:
N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the indole N-H group.
C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
Nitrile (C≡N) Stretch: A strong, sharp absorption band in the region of 2200–2230 cm⁻¹ is a definitive indicator of the nitrile functional group.
C=C Stretch: Vibrations from the alkene and aromatic rings appear in the 1600–1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds. For this compound, the symmetric C≡N and C=C stretching vibrations often produce strong Raman signals, complementing the data obtained from FT-IR. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | ~3400 |
| Aromatic C-H | Stretching | >3000 |
| Nitrile (C≡N) | Stretching | 2200 - 2230 |
| Alkene/Aromatic C=C | Stretching | 1450 - 1600 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. miamioh.edu For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula from the precise mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺).
The electron ionization (EI) mass spectrum of indole derivatives often shows a prominent molecular ion peak. scirp.org The fragmentation of tryptamine-like structures, which share the indole core, typically involves cleavage at the bonds adjacent to the indole ring. mdpi.com Common fragmentation pathways for this compound may include the loss of small molecules like HCN (from the nitrile group) or fragmentation of the acrylonitrile bridge, leading to stable indole-containing cations. The characteristic fragment for the indole moiety itself is often observed at m/z = 116. scirp.org
X-ray Crystallographic Analysis for Solid-State Structure and Stereochemical Assignment
For this compound, X-ray analysis would unambiguously determine the stereochemistry about the C=C double bond (whether it is the E or Z isomer). The analysis can also reveal details about intermolecular interactions, such as hydrogen bonding involving the indole N-H group and π-π stacking between the aromatic rings, which govern the crystal packing. mdpi.com For a related derivative, (E)-3-phenyl-2-(1-tosyl-1H-indol-3-ylcarbonyl)acrylonitrile, crystallographic analysis showed that the indole ring is planar and provided detailed data on bond angles and lengths. researchgate.net Such data is crucial for understanding the molecule's solid-state properties and for computational modeling studies.
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Triclinic). mdpi.com |
| Space Group | Describes the symmetry of the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the unit cell. |
| Bond Lengths (Å) | Precise distances between bonded atoms. |
| Bond Angles (°) | Angles between adjacent bonds. |
| Dihedral Angles (°) | Torsional angles defining molecular conformation. |
Biological Activity: Mechanistic Interrogations and in Vitro Studies of 3 1h Indol 3 Yl 2 Phenylacrylonitrile Analogues
Structure-Activity Relationship (SAR) Studies via Chemical Modification
The therapeutic potential of the 3-(1H-indol-3-yl)-2-phenylacrylonitrile scaffold has been extensively explored through systematic chemical modifications to establish clear structure-activity relationships (SAR). The indole (B1671886) nucleus, the acrylonitrile (B1666552) bridge, and the phenyl ring each provide opportunities for substitution, leading to analogues with fine-tuned biological activities. mdpi.com
SAR studies on a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives revealed that the nature of the substituent on the phenyl ring at position 3 of the acrylonitrile moiety significantly influences anticancer activity. nih.gov For instance, the introduction of a 4-methoxyphenyl (B3050149) group, a 4-(dimethylamino)phenyl group, or a 2-naphthyl group resulted in compounds with notable anticancer properties. nih.gov Specifically, the presence of electron-donating groups on the phenyl ring appears to enhance cytotoxic activity. Modification of the indole nitrogen, such as through N-methylation or N-acetylation, has also been explored. The N-methylated derivative, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile, demonstrated remarkable potency against a variety of cancer cell lines. nih.gov
In a different series of 2-phenylacrylonitrile (B1297842) derivatives designed as tubulin inhibitors, modifications on both the A- and B-benzene rings were investigated. nih.gov It was inferred that a stilbene (B7821643) structure containing a cyano group on the ethylene (B1197577) bond is a promising candidate for anticancer drugs. nih.gov The introduction of halogen-containing groups, such as trifluoromethyl or trifluoromethoxy, is a common strategy to enhance anticancer activity. nih.gov Furthermore, replacing the phenyl ring with other heterocyclic systems can also impact biological outcomes. For example, substituting the phenyl ring with a 1H-pyrrol-2-yl group led to a compound with potent antimicrobial activity. nih.gov
Studies on 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols aimed to improve potency as norepinephrine (B1679862) transporter inhibitors by exploring substitutions on both the phenyl group and the indole moiety. nih.gov This highlights the versatility of the indole scaffold in designing molecules with diverse biological targets. mdpi.comresearchgate.net The ability to easily undertake chemical modifications allows for the generation of numerous derivatives, making the indole framework a privileged structure in medicinal chemistry. mdpi.comnih.gov
Table 1: SAR Insights for Indolylacrylonitrile Analogues
| Parent Scaffold | Modification Site | Substituent | Observed Biological Activity Change | Reference |
|---|---|---|---|---|
| 2-(1H-indol-2-yl)-3-phenylacrylonitrile | Phenyl Ring (Position 3) | 4-Methoxyphenyl | Enhanced anticancer activity | nih.gov |
| 2-(1H-indol-2-yl)-3-phenylacrylonitrile | Phenyl Ring (Position 3) | 4-(Dimethylamino)phenyl | Significant anticancer activity | nih.gov |
| 2-(1H-indol-2-yl)-3-phenylacrylonitrile | Phenyl Ring (Position 3) | 2-Naphthyl | Enhanced anticancer activity | nih.gov |
| 2-(1H-indol-2-yl)-3-phenylacrylonitrile | Indole Nitrogen | Methyl group | Remarkable potency against various cancer cell lines | nih.gov |
| 2-(1H-indol-2-yl)-3-phenylacrylonitrile | Phenyl Ring (Position 3) | 1H-Pyrrol-2-yl | Potent antimicrobial activity | nih.gov |
| 2-Phenylacrylonitrile | A- and B-Benzene Rings | Halogen groups (e.g., CF3, OCF3) | Potential for enhanced anticancer activity | nih.gov |
In Vitro Assessment of Enzymatic Inhibition Profiles (e.g., α-glucosidase, Acetylcholinesterase)
Analogues of this compound have been evaluated for their inhibitory effects against various enzymes, demonstrating their potential as therapeutic agents for metabolic disorders and neurodegenerative diseases.
α-Glucosidase Inhibition: Inhibition of α-glucosidase is a key strategy for managing type 2 diabetes. Several studies have shown that indole derivatives are effective inhibitors of this enzyme. nih.gov A series of thiazolidinone-based indole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, with some analogues showing several-fold better inhibition than the standard drug, acarbose (B1664774). nih.gov For example, compounds with hydroxyl groups, or hydroxyl and chloro groups on the phenyl ring, emerged as potent inhibitors. nih.gov Similarly, a study on 3,3-di(indolyl)indolin-2-ones reported that these compounds generally exhibited higher α-glucosidase inhibitory activity compared to acarbose. nih.govresearchgate.net The search for new α-glucosidase inhibitors is driven by the need to find alternatives with fewer gastrointestinal side effects, which are often associated with strong α-amylase inhibition. nih.govnih.gov
Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are the primary class of drugs used to treat the cognitive symptoms of Alzheimer's disease. nih.govnih.gov The indole scaffold, being a core component of the neurotransmitter serotonin (B10506), has been a foundation for designing novel AChE inhibitors. jocpr.com A series of indole derivatives structurally related to the anti-Alzheimer drug donepezil (B133215) were synthesized, and most were found to have potent AChE inhibitory activity, some even exceeding that of donepezil itself. nih.gov The study highlighted that an acetamido spacer was crucial for activity, and the presence of a 2-one group on the indole ring increased potency. nih.gov
Table 2: Enzymatic Inhibition by Indole Derivatives
| Compound/Derivative Series | Target Enzyme | Key Findings | IC50 Values (μM) | Reference |
|---|---|---|---|---|
| Thiazolidinone-based indoles | α-Glucosidase | Several analogues more potent than acarbose. | 2.40 ± 0.10 to 31.50 ± 0.50 | nih.gov |
| 3,3-di(indolyl)indolin-2-ones | α-Glucosidase | Showed higher % inhibition than acarbose at 50 μg/ml. | N/A (% inhibition reported) | nih.govresearchgate.net |
| Anthranilic acid derivatives | α-Glucosidase | Potent inhibition observed in nanomolar concentrations. | 0.0124 to 0.231 | mdpi.com |
| Indole derivatives analogous to Donepezil | Acetylcholinesterase (AChE) | Most compounds showed potent activity, some superior to donepezil. | N/A (Potency relative to standard) | nih.gov |
Molecular Target Identification and Ligand-Protein Interaction Analysis (via Molecular Docking)
Molecular docking is a computational technique widely used to predict the binding orientation of a ligand to its protein target and to elucidate the interactions that stabilize the complex. nih.govbiorxiv.org This method has been instrumental in understanding the mechanism of action for this compound analogues at the molecular level.
Docking studies of 3,3-di(indoloyl)indolin-2-ones into the active sites of α-glucosidase and α-amylase have provided insights that support their observed inhibitory activities. nih.govresearchgate.net These studies reveal key hydrogen bonding and hydrophobic interactions with amino acid residues in the catalytic pocket of the enzymes, explaining the basis for their inhibitory potency. nih.gov For instance, the binding energies calculated from docking simulations often correlate well with the experimentally determined percent inhibition values. researchgate.net
In the context of anticancer activity, molecular docking has been used to identify tubulin as a potential target. nih.gov Derivatives of 2-phenylacrylonitrile have been docked into the colchicine (B1669291) binding site of tubulin, with studies suggesting that fragments like the 3,4,5-trimethoxyphenyl group are crucial for preventing tubulin polymerization. nih.gov Similarly, docking studies of indole derivatives into the active sites of other cancer-related proteins, such as protein kinases, have helped to rationalize their structure-activity relationships. mdpi.com
For antimicrobial agents, docking studies have been performed on enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC). nih.gov The analysis of newly synthesized indole derivatives showed that the compounds were well-accommodated within the enzyme's active site, forming hydrogen bonds and pi-stacked interactions. nih.gov The compound with the lowest binding energy in these simulations often corresponds to the one with the highest biological activity in vitro. nih.gov
Table 3: Molecular Docking Analysis of Indole Analogues
| Compound Series | Protein Target | Key Interactions/Findings | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 3,3-di(indoloyl)indolin-2-ones | α-Glucosidase & α-Amylase | Binding energies consistent with % inhibition values. Key interactions with active site residues identified. | N/A | nih.govresearchgate.net |
| 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivative (7f) | Various cancer targets (e.g., Caspases) | Binding energies were comparable to co-crystallized standard ligands. | -16.5 to -24.7 | nih.gov |
| Indole-based heterocycles | UDP-N-acetylmuramate-l-alanine ligase (MurC) | Interactions via hydrogen bonds and pi-stacking. Good correlation between binding energy and antimicrobial activity. | up to -11.5 | nih.gov |
| (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one | PfDHFR-TS (antimalarial target) | Binding energy greater than natural ligand, suggesting strong interaction. | -7.53 | researchgate.net |
Cellular Pathway Modulation in Model Systems (In Vitro)
The biological effects of this compound analogues are often rooted in their ability to modulate critical cellular pathways, which has been demonstrated in various in vitro model systems, particularly in cancer research.
Many indole-based compounds exert their antiproliferative effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govmdpi.com For example, a synthetic indole chalcone, (2E)-1-(2-fluorophenyl)-3-(2-propoxy-1H-indol-3-yl)prop-2-en-1-one, was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). mdpi.com This was accompanied by the modulation of key signaling proteins; a significant reduction in phosphorylated survivin, an inhibitor of apoptosis, was observed, which facilitates the propagation of the apoptotic signal. mdpi.com
Further studies on 2-phenylacrylonitrile derivatives identified compounds that cause cell cycle arrest in the G2/M phase and disrupt the microtubule network in cancer cells. nih.gov The antiproliferative activity of some indole-acrylonitrile analogues has been linked to the inhibition of specific kinases, such as EGFR and VEGFR-2, or the activation of caspases, which are crucial executioners of apoptosis. nih.gov For instance, certain 3-aryl-2-(1H-benzimidazol-2-yl)acrylonitriles, which are structurally related, have been identified as potential activators of caspase-9. nih.gov
The cGAS-STING pathway, which is involved in innate immunity, has also been identified as a target for certain indol-3-yl derivatives. nih.gov A series of indol-3-yl-N-phenylcarbamic amides were found to inhibit the phosphorylation of STING and the downstream transcription factor IRF3, thereby modulating the interferon response. nih.gov In neuroblastoma cell lines, indole-3-acetonitrile (B3204565) (IAN) was found to reduce cellular viability, and this effect was altered when combined with precursors of the serotonin and dopamine (B1211576) pathways, suggesting a potential influence on these neurotransmitter systems. nih.gov
Table 4: In Vitro Cellular Effects of Indole Analogues
| Compound/Derivative | Cell Line Model | Observed Effect | Modulated Pathway/Target | Reference |
|---|---|---|---|---|
| (2E)-1-(2-fluorophenyl)-3-(2-propoxy-1H-indol-3-yl)prop-2-en-1-one | MCF-7, MDA-MB-231 (Breast Cancer) | Cell cycle arrest at G2/M, induction of apoptosis. | Inhibition of survivin phosphorylation. | mdpi.com |
| 2-phenylacrylonitrile derivatives | AGS, BEL-7402, HCT116 (Cancer lines) | Potent antiproliferative activity, cell cycle arrest at G2/M. | Tubulin polymerization inhibition. | nih.gov |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | NCI-60 cell panel | Potent growth inhibition and cytotoxicity. | Multiple, including potential kinase inhibition. | nih.gov |
| indol-3-yl-N-phenylcarbamic amides | THP-1 (Monocytic cell line) | Inhibition of interferon regulatory factor expression. | cGAS-STING pathway (inhibition of STING phosphorylation). | nih.gov |
| Indole-3-acetonitrile (IAN) | SH-SY5Y (Neuroblastoma) | Reduction in cellular viability. | Potential interaction with serotonin and dopamine pathways. | nih.gov |
Applications in Advanced Chemical and Materials Science Research
Utilization as a Synthetic Building Block for Complex Organic Molecules
While 3-(1H-indol-3-yl)-2-phenylacrylonitrile possesses reactive sites amenable to further chemical transformations, its specific use as a foundational building block for constructing more complex organic molecules is not extensively documented in dedicated studies. However, the reactivity of the closely related precursor, 3-(1H-indol-3-yl)-3-oxopropanenitrile (also known as 3-cyanoacetyl indole), is well-established and provides insight into the potential synthetic pathways available for indole-based nitriles.
This related compound serves as a versatile intermediate for synthesizing a variety of heterocyclic systems, which are significant scaffolds in medicinal chemistry. nih.govresearchgate.net Researchers have utilized 3-cyanoacetyl indole (B1671886) in multi-component reactions to construct highly substituted pyridine (B92270) and pyrazole (B372694) derivatives. nih.govresearchgate.netijpsonline.commdpi.comnih.gov
For instance, the synthesis of polysubstituted (3′-indolyl)pyrazolo[3,4-b]pyridine derivatives has been achieved through one-pot multicomponent reactions involving 3-cyanoacetyl indoles, various aldehydes, and 5-aminopyrazole under microwave irradiation. researchgate.net Similarly, indolyl-substituted pyridine derivatives are accessible through reactions of 3-cyanoacetyl indoles with aldehydes, ketones, and ammonium (B1175870) acetate. researchgate.netnih.gov The general strategy often involves an initial Knoevenagel condensation of the active methylene (B1212753) group in the cyanoacetyl indole with an aldehyde, followed by a series of Michael addition and cyclization steps to form the final heterocyclic ring. nih.gov
The synthesis of various complex heterocyclic compounds from the related precursor, 3-cyanoacetyl indole, is summarized in the table below.
| Precursor | Reactants | Synthesized Heterocycle | Key Reaction Type | Reference |
|---|---|---|---|---|
| 3-Cyanoacetyl indole | Aromatic Aldehydes, Malononitrile, Ammonium Acetate | 2-Amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles | One-pot, Four-component | nih.gov |
| 3-Cyanoacetyl indole | Aromatic Aldehydes, Cycloalkanones, Ammonium Acetate | Indole–cycloalkyl[b]pyridine-3-carbonitriles | One-pot, Four-component | nih.gov |
| 3-Cyanoacetyl indole | Pyrazole-aldehydes | α-Cyano indolylchalcones (precursors to pyrazoles) | Knoevenagel Condensation | nih.gov |
| 3-Cyanoacetyl indole | Dimethylformamide dimethylacetal, Hydrazine Hydrate | Pyrazole-4-carbonitrile | Condensation/Cyclization | researchgate.net |
| 3-Cyanoacetyl indole | Dialkyl acetylenedicarboxylates, Isocyanides | Highly functionalized 6-(indol-3-yl)-4H-pyrans | Multi-component | nih.gov |
Although these examples utilize a different starting material, they highlight the synthetic potential of the indole-3-yl acetonitrile (B52724) framework in generating molecular complexity.
Ligand Design in Coordination Chemistry or Catalysis
The field of coordination chemistry explores the formation of complexes between organic ligands and metal ions, leading to materials with diverse catalytic, medicinal, and electronic properties. Indole and its derivatives are recognized for their ability to coordinate with various transition metals, acting as ligands through different binding modes, including σ-complexes, π-complexes, or intermediates involving both types of interaction. nih.gov
While specific studies focusing on this compound as a standalone ligand are limited, research into structurally similar molecules demonstrates the potential of this scaffold in forming stable metal complexes. A notable example involves a novel, multi-component ligand that incorporates the 3-(1H-indol-3-yl)acryloyl moiety. This ligand, 5-(((2-(3-(1H-indol-3-yl)acryloyl)phenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, has been successfully used to synthesize a range of metal complexes. ugm.ac.id
The coordination of this indole-acryloyl containing ligand with various metal ions has been characterized, revealing different geometries based on the metal center. These findings underscore the capacity of the indole and associated functional groups to engage in effective coordination with metal ions.
| Metal Ion | Synthesized Complex | Proposed Geometry | Reference |
|---|---|---|---|
| Co(II) | Cobalt(II) complex with the indole-acryloyl ligand | Octahedral | ugm.ac.id |
| Ni(II) | Nickel(II) complex with the indole-acryloyl ligand | Octahedral | ugm.ac.id |
| Cu(II) | Copper(II) complex with the indole-acryloyl ligand | Octahedral | ugm.ac.id |
| Zn(II) | Zinc(II) complex with the indole-acryloyl ligand | Octahedral | ugm.ac.id |
| Au(III) | Gold(III) complex with the indole-acryloyl ligand | Square Planar | ugm.ac.id |
The ability of such derivatives to form stable complexes with transition metals like gold, cobalt, and nickel opens avenues for their exploration in catalysis and medicinal chemistry, where indole-metal complexes have shown significant promise. nih.govugm.ac.id
Exploration in Organic Electronic Materials (e.g., Photophysical Properties)
The structure of this compound is characteristic of a donor-π-acceptor (D-π-A) system. In this arrangement, the electron-rich indole ring acts as the electron donor, the phenyl group and the carbon-carbon double bond form the π-conjugated bridge, and the electron-withdrawing nitrile group serves as the acceptor. Such D-π-A architectures are fundamental to the design of organic materials for electronic and optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.orgsigmaaldrich.comresearchgate.net
The photophysical properties of D-π-A molecules are highly sensitive to their environment. Studies on analogous triphenylimidazole-phenylacrylonitrile derivatives have demonstrated positive solvatochromism, where the fluorescence emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. rsc.org This phenomenon is indicative of a larger dipole moment in the excited state than in the ground state, a hallmark of intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.
Furthermore, the emission properties of such compounds can be highly sensitive to pH, making them potential candidates for chemical sensors. rsc.org In the solid state, these materials can exhibit strong fluorescence, which is a crucial property for their use as emitting layers in OLEDs. For example, a triphenylimidazole-phenylacrylonitrile derivative showed a fluorescence emission maximum at 563 nm in powder form and was successfully incorporated into an OLED device. rsc.org
The photophysical properties of several related acrylonitrile (B1666552) and indole derivatives are summarized below, providing a reference for the expected behavior of this compound.
| Compound | Key Photophysical Property | Observation | Potential Application | Reference |
|---|---|---|---|---|
| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | Solvatochromism | Positive solvatochromic fluorescence observed. | Fluorescent Probes | rsc.org |
| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | Solid-State Emission | Fluorescence λmax at 563 nm (powder) and 540 nm (thin film). | OLEDs | rsc.org |
| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | pH Sensitivity | Reversible shift in emission wavelength with pH change. | pH Sensors | rsc.org |
| Positional Isomeric Acrylonitriles with Pyridine Core | Solid-State Absorption | Red shift in absorption maxima in solid state compared to solution. | Organic Electronics | mdpi.com |
| 2-(1H-indol-3-yl)acetonitrile-based fluorophores | Fluorescence | Designed as D-A fluorophores with emission in the green spectrum. | Fluorophores | rsc.org |
Crystallographic studies on the related compound (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile confirm that the acrylonitrile group tends to be planar, which facilitates electron delocalization across the π-bridge, a key factor for efficient charge transfer and desirable photophysical properties. nih.gov These collective findings suggest that this compound holds significant potential for investigation in the field of organic electronic materials.
Future Research Directions and Unaddressed Challenges
Development of Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards sustainability necessitates the development of greener synthetic routes for valuable compounds like 3-(1H-indol-3-yl)-2-phenylacrylonitrile. Traditional methods for synthesizing indole (B1671886) derivatives can involve harsh conditions, hazardous reagents, and the generation of significant waste. openmedicinalchemistryjournal.com Future research will likely focus on methodologies that align with the principles of green chemistry.
Key areas for development include the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and energy consumption. tandfonline.comtandfonline.comresearchgate.net The exploration of novel, reusable catalysts, such as nanocatalysts or solid acid catalysts, presents another promising avenue to improve efficiency and minimize waste. openmedicinalchemistryjournal.com Furthermore, the substitution of conventional organic solvents with greener alternatives like water, ionic liquids, or deep-eutectic solvents is a critical goal. openmedicinalchemistryjournal.comtandfonline.com Solvent-free reaction conditions, where feasible, represent the ideal green synthetic approach. openmedicinalchemistryjournal.com
Table 1: Potential Green Synthetic Approaches for Indole Derivatives
| Methodology | Principle & Advantage | Potential Application to this compound Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid, uniform heating, often leading to shorter reaction times and higher yields. tandfonline.comtandfonline.com | Acceleration of the condensation reaction between indole-3-carbaldehyde and phenylacetonitrile (B145931). |
| Nanocatalysis | Employs catalysts with high surface area-to-volume ratios for enhanced catalytic activity and easier recovery. openmedicinalchemistryjournal.com | Use of reusable magnetic nanocatalysts for the Knoevenagel condensation. |
| Water as a Solvent | Leverages water as a non-toxic, non-flammable, and inexpensive solvent. openmedicinalchemistryjournal.com | Performing the synthesis in an aqueous medium, potentially with a phase-transfer catalyst. |
| Solvent-Free Reactions | Eliminates the need for a solvent, reducing waste and simplifying purification. openmedicinalchemistryjournal.com | Solid-state grinding of reactants or melt-phase reactions. |
| Multicomponent Reactions | Combines three or more reactants in a single step to build molecular complexity efficiently. rsc.org | A one-pot synthesis from aniline, an aldehyde, and an isocyanide derivative to form the indole core, followed by functionalization. |
Elucidation of Novel Reactivity and Cascade Transformations
The rich electronic nature of the indole nucleus, combined with the reactivity of the acrylonitrile (B1666552) moiety, makes this compound a versatile platform for discovering new chemical reactions. irjmets.com A significant area of future research will be the exploration of its utility in cascade reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials. acs.orgrsc.orgrsc.org
The electron-rich indole ring can act as a nucleophile, while the acrylonitrile group is an electron-withdrawing "acceptor." This "donor-acceptor" character can be exploited in reactions with other molecules, such as donor-acceptor cyclopropanes, to create intricate fused-ring systems. nih.govacs.orgmdpi.comacs.orgconsensus.app Research into cycloaddition reactions, C-H activation, and transition-metal-catalyzed cross-coupling reactions will likely unveil novel transformations and provide access to new classes of indole-containing compounds. rsc.orgnih.gov The development of photoredox-catalyzed radical cascade reactions also presents an exciting frontier for creating complex indole alkaloids from simpler precursors. acs.org
Table 2: Prospective Novel Reactions and Transformations
| Reaction Type | Description | Potential Outcome with this compound |
| Cascade Reactions | A series of intramolecular or intermolecular reactions where the product of one step is the substrate for the next, occurring in a single pot. acs.orgrsc.orgnih.gov | Synthesis of complex polycyclic indole structures with potential biological activity. |
| [3+2] Cycloadditions | A reaction between a three-atom component and a two-atom component to form a five-membered ring. mdpi.com | Reaction with donor-acceptor cyclopropanes to yield spiro- or fused-ring systems. |
| C-H Activation | The direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to synthesis. nih.gov | Direct coupling of other aromatic or aliphatic groups to the indole ring or phenyl group. |
| Photoredox Catalysis | Uses visible light to initiate single-electron transfer processes, enabling unique bond formations under mild conditions. acs.org | Generation of radical intermediates to trigger novel cyclization or addition reactions. |
| Indolyne Chemistry | The use of highly reactive "indolyne" intermediates to introduce substituents onto the benzene (B151609) portion of the indole ring. nih.gov | Generation of an indolyne from a suitably substituted precursor, followed by trapping with the acrylonitrile moiety or an external nucleophile. |
Advancements in Predictive Computational Models
Computational chemistry is an increasingly powerful tool for understanding and predicting the behavior of molecules. For this compound, future computational studies will be invaluable for several reasons. Quantum chemical calculations can elucidate the electronic structure, predict reactivity, and rationalize the outcomes of chemical reactions. copernicus.orgresearchgate.net
The development of more accurate and efficient computational models, such as those based on Density Functional Theory (DFT), can help in designing experiments and screening for new reactions. nih.gov For instance, computational docking simulations can predict how the molecule might bind to the active site of an enzyme, providing insights into its potential biological activity and guiding the design of more potent derivatives. nih.govresearchgate.net Furthermore, machine learning and artificial intelligence are emerging as powerful tools to predict reaction outcomes and identify novel bioactive compounds from large datasets. mdpi.comrsc.org
Table 3: Applications of Computational Modeling in Future Research
| Computational Method | Objective | Relevance to this compound |
| Density Functional Theory (DFT) | To calculate electronic structure, reaction energies, and transition states. nih.gov | Predicting the most likely sites for electrophilic or nucleophilic attack and understanding reaction mechanisms. |
| Molecular Docking | To predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govnih.gov | Identifying potential biological targets and understanding the structural basis of its activity. |
| Quantitative Structure-Activity Relationship (QSAR) | To correlate variations in the chemical structure of a compound with its biological activity. mdpi.com | Building models to predict the bioactivity of new, unsynthesized derivatives. |
| Molecular Dynamics (MD) Simulations | To simulate the movement of atoms and molecules over time, providing insight into conformational changes and binding stability. | Assessing the stability of the compound in a protein's binding pocket and understanding the dynamics of interaction. |
| Machine Learning for Reaction Prediction | To use algorithms trained on existing reaction data to predict the products of new reactions. rsc.org | Accelerating the discovery of novel transformations and optimizing reaction conditions. |
Deeper Understanding of Molecular Mechanisms in Biological Systems (In Vitro)
While the synthesis and reactivity of this compound are important areas of research, a deeper understanding of its effects in biological systems is crucial. The indole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and pharmaceuticals. mdpi.commdpi.comnih.gov Future in vitro studies will aim to identify the specific molecular targets of this compound and elucidate the mechanisms by which it exerts its biological effects.
A key area of investigation will be its interaction with proteins, particularly enzymes like protein kinases, which are often implicated in diseases such as cancer. mdpi.comnih.govmdpi.com Studies have shown that some indole derivatives can bind to DNA, either by intercalation or by interacting with specific DNA structures like G-quadruplexes, which can affect gene expression. nih.govd-nb.info Cell-based assays will be essential to determine the compound's effects on cellular processes like cell cycle progression, apoptosis (programmed cell death), and signal transduction pathways. nih.govfrontiersin.orgmdpi.com
Table 4: Future In Vitro Research on Biological Mechanisms
| In Vitro Assay | Research Question | Potential Findings for this compound |
| Kinase Inhibition Assays | Does the compound inhibit the activity of specific protein kinases? mdpi.com | Identification as a potential inhibitor of kinases involved in cell proliferation or inflammation. |
| DNA Binding Studies (e.g., UV-Vis, Fluorescence Spectroscopy) | Does the compound interact with DNA, and if so, what is the mode of binding? nih.gov | Evidence for intercalation between DNA base pairs or binding to the minor groove. |
| Cell Viability/Proliferation Assays (e.g., MTT Assay) | Does the compound affect the growth and survival of cells, particularly cancer cells? nih.gov | Determination of its cytotoxic or cytostatic effects on various cell lines. |
| Cell Cycle Analysis (e.g., Flow Cytometry) | How does the compound affect the progression of cells through the different phases of the cell cycle? d-nb.info | Indication of cell cycle arrest at a specific phase, suggesting interference with cell division machinery. |
| Gene Expression Analysis (e.g., qPCR, Western Blot) | Does the compound alter the expression of key genes or proteins involved in specific cellular pathways? nih.gov | Insight into the molecular pathways modulated by the compound, such as those related to apoptosis or stress response. |
Q & A
Q. Basic
- IR Spectroscopy : Confirm the presence of CN (2203 cm⁻¹), NH (3466 cm⁻¹), and carbonyl groups (1688 cm⁻¹) .
- ¹H NMR : Key signals include aromatic protons (δ6.5–8.2 ppm) and the acrylonitrile =CH proton (δ8.22 ppm). Disappearance of aldehyde protons (e.g., δ9.95 ppm) confirms reaction completion .
- Mass Spectrometry : HRMS (ESI) can verify molecular ion peaks (e.g., [M+H]+ for derivatives like C₂₂H₃₀N₆O: calc. 395.25539, observed 395.25395) .
How can reaction conditions be optimized to improve the yield of this compound in condensation reactions?
Q. Advanced
- Catalyst Use : p-Toluenesulfonic acid (p-TSA) enhances reaction efficiency in solvent-free or low-polarity media (e.g., yields >85% in 2–4 hours at 80°C) .
- Solvent Selection : Ethanol or THF is preferred for solubility and reflux stability. Avoid protic solvents if side reactions (e.g., hydrolysis) occur .
- Temperature Control : Maintain 70–90°C to balance reaction rate and byproduct formation .
What computational methods are employed to predict the reactivity and electronic properties of this compound?
Q. Advanced
- DFT Calculations : Optimize molecular geometry and HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the acrylonitrile moiety often acts as an electron-deficient center .
- Molecular Docking : Simulate interactions with biological targets (e.g., cholinergic receptors) using software like AutoDock Vina .
- Crystallographic Data : SHELX programs refine X-ray structures to analyze bond angles (e.g., C8—N1—S1 = 122.25°) and torsion angles (e.g., C6—C7—C9 = 127.1°) .
How can discrepancies in spectroscopic data for this compound derivatives be resolved?
Q. Advanced
- Cross-Validation : Compare IR/NMR data across multiple syntheses. For instance, NH stretches vary (3310–3466 cm⁻¹) due to hydrogen bonding .
- Crystallographic Confirmation : Resolve ambiguous signals (e.g., overlapping aromatic protons) using single-crystal X-ray diffraction .
- Isotopic Labeling : Use ¹³C-labeled reagents to trace carbon environments in complex NMR spectra .
What are the implications of the molecular conformation observed in crystallographic studies for the compound's reactivity?
Advanced
Crystal structures reveal planar acrylonitrile moieties (e.g., C7—C9—C10 = 119.6°), favoring conjugation and stabilizing transition states during nucleophilic attacks . Non-covalent interactions (e.g., π-π stacking between indole and phenyl rings) may enhance solubility or crystallinity . Distortions in bond angles (e.g., N1—S1—C19 = 103.28°) suggest steric hindrance affecting reactivity .
How does this compound interact with biological targets, and what assays are used to study these interactions?
Q. Advanced
- Enzyme Inhibition : Test against oxidoreductases (e.g., 3-[(Z)-2-isocyanoethenyl]-1H-indole synthase) using kinetic assays .
- Receptor Binding : Radioligand displacement assays quantify affinity for targets like cholinergic receptors (IC₅₀ values in µM range) .
- Cellular Assays : MTT assays evaluate cytotoxicity (e.g., IC₅₀ = 10–50 µM in cancer cell lines) .
What are the critical steps in the purification of this compound, and how is purity assessed?
Q. Basic
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted indole derivatives .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 155–159°C) .
- HPLC : Monitor purity (>98%) with a C18 column and UV detection at 254 nm .
What role does the cyano group play in the stability and reactivity of this compound under different experimental conditions?
Q. Advanced
- Electrophilicity : The CN group stabilizes intermediates via resonance, facilitating Michael additions or cyclizations .
- Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions (e.g., pH <3 or >10), forming carboxylic acid derivatives .
- Thermal Stability : Decomposition occurs >200°C, confirmed by TGA .
How are enzyme-catalyzed reactions involving indole derivatives applied to modify this compound?
Q. Advanced
- Oxidative Decarboxylation : Enzymes like L-tryptophan isonitrile desaturase catalyze decarboxylation to form isonitrile derivatives .
- Biotransformation : Microbial cultures (e.g., Neurospora crassa) hydroxylate the indole ring, yielding metabolites detected via LC-MS .
- Enzyme Immobilization : Lipases (e.g., Candida antarctica) in non-aqueous media enable regioselective esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
